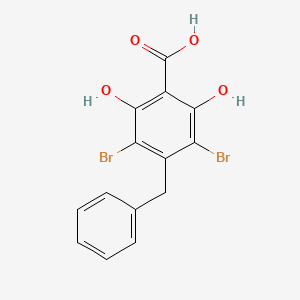
gamma-Resorcylic acid, 4-benzyl-3,5-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- is a chemical compound with the molecular formula C14-H10-Br2-O4 and a molecular weight of 402.06 . This compound is a derivative of gamma-resorcylic acid, characterized by the presence of benzyl and dibromo substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- typically involves the bromination of gamma-resorcylic acid followed by benzylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and benzyl groups can enhance its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Gamma-Resorcylic acid: The parent compound without the benzyl and dibromo substituents.
4-Benzyl-gamma-Resorcylic acid: A derivative with only the benzyl substituent.
3,5-Dibromo-gamma-Resorcylic acid: A derivative with only the dibromo substituents.
Uniqueness
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- is unique due to the combined presence of both benzyl and dibromo groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
97378-06-8 |
|---|---|
Molecular Formula |
C14H10Br2O4 |
Molecular Weight |
402.03 g/mol |
IUPAC Name |
4-benzyl-3,5-dibromo-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H10Br2O4/c15-10-8(6-7-4-2-1-3-5-7)11(16)13(18)9(12(10)17)14(19)20/h1-5,17-18H,6H2,(H,19,20) |
InChI Key |
TXVVURSBMDUWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2Br)O)C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















